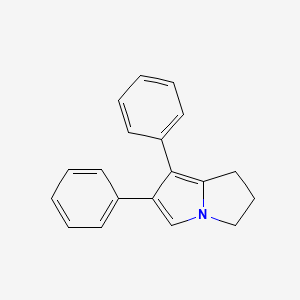
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine, also known as this compound, is a useful research compound. Its molecular formula is C19H17N and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
1. Anti-inflammatory Activity
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation. A study indicated that certain derivatives of this compound demonstrated significant inhibitory activity against bovine COX and LOX, suggesting potential use as nonsteroidal anti-inflammatory agents .
2. Lipid-Lowering Effects
Research has shown that pyrrolizine derivatives can lower lipid levels in the body. A patent describes the use of these compounds for treating conditions related to hyperlipoproteinemia, which is linked to increased risks of cardiovascular diseases such as arteriosclerosis. The compounds were found to reduce serum cholesterol levels effectively, particularly high-density lipoprotein (HDL) and low-density lipoprotein (LDL) .
3. Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancer (MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Inhibition of Cyclooxygenase
In a study evaluating the anti-inflammatory effects of this compound derivatives, it was found that specific modifications at the C-5 position enhanced their inhibitory potency against COX enzymes. This suggests that structural optimization can lead to more effective anti-inflammatory agents .
Case Study 2: Lipid-Lowering Mechanism
A clinical trial involving a derivative of this compound demonstrated a significant reduction in serum lipid levels among participants with hyperlipidemia. The trial highlighted the compound's potential as a therapeutic agent for managing lipid disorders and preventing cardiovascular diseases .
Case Study 3: Anticancer Activity
In vitro studies have shown that modifications to the phenyl groups on the pyrrolizine structure can lead to enhanced cytotoxicity against cancer cells. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like etoposide, indicating its potential as a lead compound for further development in cancer therapy .
Summary Table of Applications
特性
CAS番号 |
73009-82-2 |
|---|---|
分子式 |
C19H17N |
分子量 |
259.3 g/mol |
IUPAC名 |
6,7-diphenyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C19H17N/c1-3-8-15(9-4-1)17-14-20-13-7-12-18(20)19(17)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChIキー |
KTNZDKBUNJCAGR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
73009-82-2 |
同義語 |
6,7-diphenyl-2,3-dihydro-1H-pyrrolizine DADHP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















